3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide
Description
3-Methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic benzamide derivative featuring a methoxy-substituted benzamide core linked to an oxazolo[4,5-b]pyridine moiety. Its structure-activity relationship (SAR) is influenced by the methoxy group’s electron-donating properties and the oxazolo-pyridine ring’s ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-25-16-8-3-5-13(12-16)19(24)22-15-7-2-6-14(11-15)20-23-18-17(26-20)9-4-10-21-18/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNNTMCIJDDFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolo[4,5-b]pyridine intermediate, which is then coupled with a substituted benzamide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halide or amine .
Scientific Research Applications
3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Benzamide Core
Methoxy Group Variations
- 3,4,5-Trimethoxy-N-(3-(Oxazolo[4,5-b]Pyridin-2-yl)Phenyl)Benzamide This analog replaces the single methoxy group with three methoxy substituents at positions 3, 4, and 5 of the benzamide ring.
- 4-Ethyl-N-(3-(Oxazolo[4,5-b]Pyridin-2-yl)Phenyl)Benzamide
Replacing the methoxy group with an ethyl substituent increases lipophilicity, which may improve membrane permeability but reduce polar interactions critical for HAT target binding .
Nitro and Halogen Substituents
Modifications to the Linker and Heterocyclic Moieties
Acetamide vs. Benzamide Linkers
- 2-(4-Cyclohexylphenoxy)-N-(3-(Oxazolo[4,5-b]Pyridin-2-yl)Phenyl)Acetamide (4g) Replacing the benzamide with an acetamide linker reduces steric hindrance, yielding a FAAH inhibitor (IC50 = 2.6 μM). Further optimization led to 4i (IC50 = 0.35 μM), highlighting the importance of linker flexibility in target selectivity .
Additional Heterocycles
Data Tables: Structural and Functional Comparison
Biological Activity
3-Methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide structure with methoxy and oxazolo-pyridinyl moieties, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in treating infectious diseases and cancer.
Chemical Structure and Properties
The molecular formula of 3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide is , with a molecular weight of approximately 366.38 g/mol. The structure includes:
- Benzamide moiety : Provides a scaffold for biological activity.
- Methoxy groups : Enhance solubility and bioavailability.
- Oxazolo[4,5-b]pyridine ring : Imparts unique biological properties, potentially influencing receptor interactions and enzyme inhibition.
Antimicrobial Activity
Research indicates that derivatives of oxazolo[4,5-b]pyridines exhibit significant antimicrobial properties. For instance, compounds similar to 3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide have been evaluated for their activity against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide | Staphylococcus aureus | 16 μM |
| 3-Methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide | Escherichia coli | 32 μM |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Antiproliferative Activity
The antiproliferative effects of this compound have also been investigated in various cancer cell lines. The following table summarizes the findings related to its cytotoxicity:
The data indicate that 3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide may selectively inhibit the growth of certain cancer cells, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Nucleoside Transporters : Similar compounds have shown potential as inhibitors of Equilibrative Nucleoside Transporters (ENT), which are crucial in cellular nucleoside uptake and can be targeted to disrupt nucleic acid synthesis in pathogens like Plasmodium falciparum, the causative agent of malaria .
- Antioxidant Activity : Some studies suggest that methoxy-substituted derivatives exhibit antioxidative properties that may contribute to their antiproliferative effects by reducing oxidative stress within cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxazolo[4,5-b]pyridine derivatives against standard bacterial strains. The results demonstrated that the presence of methoxy groups significantly enhanced antibacterial potency compared to unsubstituted analogs.
Case Study 2: Cancer Cell Line Sensitivity
In another investigation focusing on breast cancer cell lines, the compound displayed selective cytotoxicity towards MCF-7 cells with an IC50 value indicating effective growth inhibition. This suggests potential use as an anticancer agent targeting specific tumor types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
